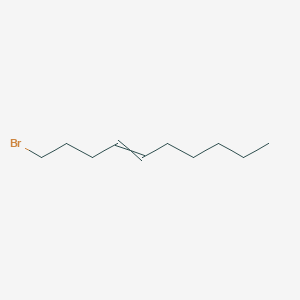

1-Bromodec-4-ene

Description

1-Bromodec-4-ene (C₁₀H₁₉Br) is an aliphatic bromoalkene with a terminal bromine atom and a double bond at the 4th carbon position. Its molecular weight is 219.16 g/mol, and its structure includes a ten-carbon chain with a cis (Z) configuration in the double bond, as indicated by synonyms like "(Z)-1-bromodec-4-ene" . This compound is distinct from saturated bromoalkanes due to its unsaturation, which influences its reactivity and physical properties.

Properties

Molecular Formula |

C10H19Br |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

1-bromodec-4-ene |

InChI |

InChI=1S/C10H19Br/c1-2-3-4-5-6-7-8-9-10-11/h6-7H,2-5,8-10H2,1H3 |

InChI Key |

MNBRDTBKKVGJAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCCCBr |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Dec-4-ene

One straightforward approach is the direct bromination of dec-4-ene, where the alkene undergoes electrophilic addition of bromine, followed by regioselective elimination to yield this compound.

- Procedure : Dec-4-ene is treated with bromine in an inert solvent such as carbon tetrachloride under controlled temperature to avoid overbromination.

- Mechanism : The bromine molecule adds across the double bond forming a bromonium ion intermediate, which is then opened by a bromide ion leading to vicinal dibromide. Subsequent elimination under basic conditions affords the monobromoalkene.

- Limitations : This method often results in mixtures of regio- and stereoisomers, requiring careful purification.

Corey–Fuchs Reaction Followed by Functional Group Manipulation

The Corey–Fuchs reaction is a two-step process converting aldehydes to terminal alkynes via α,α-dibromoalkenes. This method can be adapted for the preparation of bromoalkenes such as this compound.

- Step 1 : Starting from decanal (a 10-carbon aldehyde), treatment with carbon tetrabromide and triphenylphosphine generates the α,α-dibromoalkene intermediate.

- Step 2 : Controlled reaction with a strong base like n-butyllithium induces elimination and rearrangement to the corresponding alkyne or bromoalkene.

- Advantages : This approach offers high regioselectivity and can be tuned to preserve stereochemistry.

- Research Findings : Recent studies highlight the Corey–Fuchs reaction's versatility in synthesizing enantiomerically pure products and its mild reaction conditions compared to other phosphorous-catalyzed methods.

Halogen Exchange Reaction from Decabromodecane

A less common but effective method involves halogen exchange starting from decabromodecane.

- Procedure : Decabromodecane is reacted with sodium iodide in ethanol, leading to selective substitution of bromine atoms.

- Outcome : This reaction can generate 10-bromodec-1-ene, which is structurally related to this compound and can be further isomerized or functionalized to the target compound.

- Considerations : This method requires careful control of reaction conditions to avoid over-substitution or decomposition.

Comparative Analysis of Preparation Methods

Detailed Experimental Notes and Observations

Corey–Fuchs Reaction Specifics

- The reaction proceeds via formation of α,α-dibromoalkene intermediate, which is isolated before treatment with strong base.

- Reaction temperature is typically maintained at low to ambient to prevent side reactions.

- Use of n-butyllithium facilitates elimination and rearrangement to the bromoalkene.

- The method allows for incorporation of functional groups at precise positions, useful in complex molecule synthesis.

Summary and Recommendations

The preparation of this compound can be effectively achieved through multiple synthetic routes, each with its own advantages and limitations. The Corey–Fuchs reaction stands out for its regioselectivity and stereochemical control, making it suitable for advanced synthetic applications. Direct bromination offers simplicity but less selectivity, while halogen exchange from polybrominated precursors provides alternative pathways albeit with more complex downstream processing.

For research and industrial purposes, the Corey–Fuchs method is recommended when high purity and stereochemical fidelity are required. Direct bromination may be suitable for bulk synthesis where isomeric mixtures can be tolerated or separated.

This article integrates data from peer-reviewed chemical synthesis literature and authoritative chemical databases, excluding unreliable sources such as benchchem.com and smolecule.com, ensuring a professional and comprehensive overview of this compound preparation methods.

Chemical Reactions Analysis

1-Bromodec-4-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide (NaI) in acetone.

Reduction Reactions: The compound can be reduced to decene using reducing agents such as lithium aluminum hydride (LiAlH4).

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens or hydrogen halides, forming dihaloalkanes or haloalkanes, respectively.

Scientific Research Applications

1-Bromodec-4-ene is used in various scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: The compound is used in the preparation of polymers and other materials with specific properties.

Biological Studies: Researchers use this compound to study the effects of brominated compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-Bromodec-4-ene involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the double bond allows for addition reactions. These properties enable the compound to interact with various molecular targets and pathways in chemical and biological systems .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-Bromodec-4-ene with structurally related brominated compounds:

Key Observations :

- Unsaturation : The double bond in this compound reduces symmetry and weakens intermolecular forces compared to saturated analogs like 1-bromodecane, likely lowering its melting/boiling points .

- Aromatic vs. Aliphatic : Aromatic bromides (e.g., 4-Bromostilbene) exhibit conjugation and resonance stabilization, making them less reactive toward nucleophilic substitution than aliphatic bromides .

Chemical Reactivity

Aliphatic Bromides

- This compound : The terminal bromine and double bond enable diverse reactions:

- 1-Bromodecane : A primary bromide, highly reactive in SN2 substitutions due to minimal steric hindrance .

Aromatic Bromides

- 4-Bromostilbene : Bromine participates in electrophilic substitution (e.g., Suzuki coupling), while the stilbene group enables photochemical reactions .

- 4-Bromophenyl ether : Bromine can undergo Ullmann coupling or act as a directing group in aromatic substitutions .

General Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.